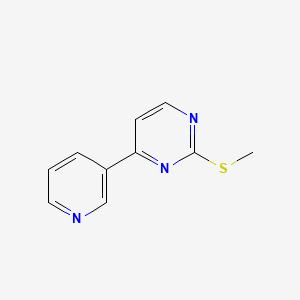
2-(Methylthio)-4-(pyridin-3-yl)pyrimidine
カタログ番号 B1597967
分子量: 203.27 g/mol
InChIキー: HSHPKFOQRCFEAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08222266B2
Procedure details


To a solution of 4-chloro-2-methylsulfanyl-pyrimidine (1.00 g, 6.22 mmol), 3-pyridine-boronic acid (918 mg, 7.47 mmol), Na2CO3 (791 mg, 7.47 mmol), triphenylphosphine (162 mg, 0.62 mmol) in nPrOH (60 ml), Pd(OAc)2 (41 mg, 0.19 mmol) was added and the mixture was stirred at 100° C. for 1 hour. The solvent was evaporated under vacuum, and the crude was dissolved in DCM and washed with water. The organic phase was dried (Na2SO4) and evaporated; the crude was purified by flash chromatography with DCM-MeOH—NH4OH (25-0.1-0.1 to 20-0.2-0.2) to give the title compound (1.18 g, 93% yield).






Name
Yield
93%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1.[N:10]1[CH:15]=[CH:14][CH:13]=[C:12](B(O)O)[CH:11]=1.C([O-])([O-])=O.[Na+].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(O)CC.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:9][S:8][C:4]1[N:3]=[C:2]([C:12]2[CH:11]=[N:10][CH:15]=[CH:14][CH:13]=2)[CH:7]=[CH:6][N:5]=1 |f:2.3.4,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC=C1)SC
|
|
Name
|
|
|
Quantity
|
918 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
791 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
162 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)O
|
|
Name
|
|
|
Quantity
|
41 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 100° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the crude was dissolved in DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude was purified by flash chromatography with DCM-MeOH—NH4OH (25-0.1-0.1 to 20-0.2-0.2)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC1=NC=CC(=N1)C=1C=NC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.18 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
